![molecular formula C11H8F4O2 B15321169 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and cyclopropane derivatives.
Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-fluoro-4-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)phenylacetic acid, and 2-fluoro-5-(trifluoromethyl)benzoic acid.
Uniqueness: The presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with the cyclopropane moiety, imparts unique chemical and physical properties to the compound, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H8F4O2 |
|---|---|
Molekulargewicht |
248.17 g/mol |
IUPAC-Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-8-5-6(10(3-4-10)9(16)17)1-2-7(8)11(13,14)15/h1-2,5H,3-4H2,(H,16,17) |
InChI-Schlüssel |
STQNCAJTOJAINA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



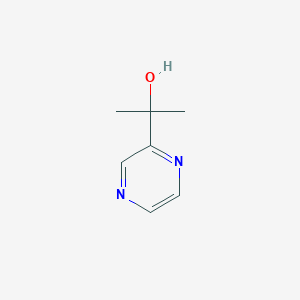

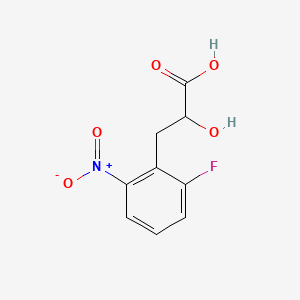
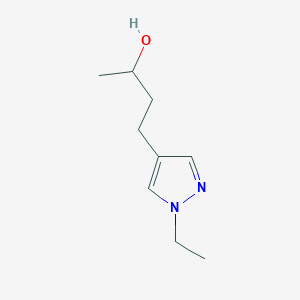
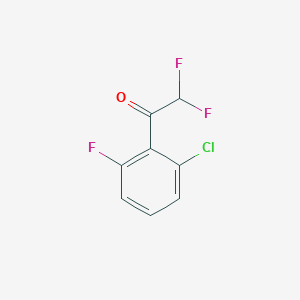
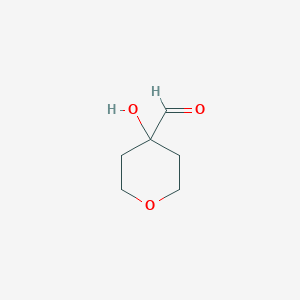
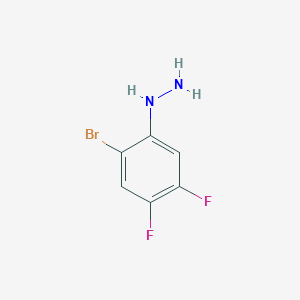
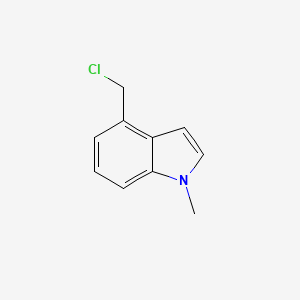

![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)

![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
